molecular formula C15H30O B8500582 Pentadec-4-en-1-ol CAS No. 40642-44-2

Pentadec-4-en-1-ol

Cat. No.: B8500582
CAS No.: 40642-44-2
M. Wt: 226.40 g/mol
InChI Key: IAFPLCRWSREQCH-UHFFFAOYSA-N
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Description

Pentadec-4-en-1-ol (C₁₅H₂₈O) is a monounsaturated fatty alcohol with a 15-carbon chain and a double bond at the fourth position. Its molecular structure combines hydrophobic alkyl properties with the reactivity of an allylic alcohol, making it relevant in organic synthesis, surfactant chemistry, and pheromone research. Its physical properties, such as a boiling point of ~280–285°C and density of 0.84 g/cm³, are influenced by the cis/trans configuration of the double bond, though cis-isomers are more common in natural sources .

Properties

CAS No.

40642-44-2

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

pentadec-4-en-1-ol

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h11-12,16H,2-10,13-15H2,1H3

InChI Key

IAFPLCRWSREQCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of pentadec-4-en-1-ol can be contextualized against related alcohols and alkenols (Table 1). Key comparisons include:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Double Bond Position Boiling Point (°C) Key Applications
This compound C₁₅H₂₈O 4 280–285 Surfactants, pheromone synthesis
1-Pentadecanol C₁₅H₃₂O None (saturated) 270–275 Lubricants, emulsifiers
cis-9-Pentadecen-1-ol C₁₅H₂₈O 9 275–280 Bioactive lipid research
1-Hexadecanol C₁₆H₃₄O None (saturated) 190–200 Cosmetics, pharmaceuticals

Key Findings:

Chain Length and Saturation: Compared to saturated 1-pentadecanol, this compound’s double bond lowers its melting point and enhances reactivity in oxidation reactions (e.g., epoxidation) . Hexadecanol’s shorter chain and saturation reduce its utility in pheromone systems but improve stability in cosmetic formulations.

Double Bond Position :

  • cis-9-Pentadecen-1-ol, with a centrally located double bond, demonstrates higher biological activity in insect communication systems than this compound, which is less common in nature .

Functional Group Reactivity: Unlike benzyl adenine (BA) or 2,4-dichlorophenoxyacetic acid (2,4-D) (both referenced in plant hormone studies ), this compound lacks aromatic or acidic groups, limiting its role in plant physiology but favoring nonpolar applications.

Research Implications

While this compound shares functional similarities with saturated alcohols (e.g., emulsification), its unsaturated structure offers unique advantages in synthetic chemistry. However, its niche applications contrast with compounds like pentadienoic acid (PDA), which exhibit broader biological roles in lipid metabolism .

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